molecular formula C20H27NOSi B1316328 (R)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine CAS No. 943757-71-9

(R)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine

Cat. No.: B1316328
CAS No.: 943757-71-9
M. Wt: 325.5 g/mol
InChI Key: RSUHWMSTWSSNOW-LJQANCHMSA-N
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Description

(R)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine (CAS: 943757-71-9) is a chiral organocatalyst widely used in asymmetric synthesis. Its molecular formula is C₂₀H₂₇NOSi, with a molecular weight of 325.52 g/mol. Key properties include:

  • Physical state: Clear liquid, often yellow to greenish (color varies with purity) .
  • Optical activity: [α]²²/D = +52 ±5° (c = 1 in chloroform) .
  • Boiling point: 412.7 ±35.0 °C (predicted) .
  • Safety: Hazard codes Xi (irritant) and F (flammable); risk phrases R36/37/38 .

This compound is primarily employed in enantioselective reactions, such as aldol condensations, fluorinations, and spirocyclic syntheses, leveraging its chiral pyrrolidine core and bulky silyl-protected hydroxyl group .

Properties

IUPAC Name

[diphenyl-[(2R)-pyrrolidin-2-yl]methoxy]-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NOSi/c1-23(2,3)22-20(19-15-10-16-21-19,17-11-6-4-7-12-17)18-13-8-5-9-14-18/h4-9,11-14,19,21H,10,15-16H2,1-3H3/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSUHWMSTWSSNOW-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC(C1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[Si](C)(C)OC([C@H]1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584871
Record name (2R)-2-{Diphenyl[(trimethylsilyl)oxy]methyl}pyrrolidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943757-71-9
Record name (2R)-2-{Diphenyl[(trimethylsilyl)oxy]methyl}pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol Trimethylsilyl Ether
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Preparation Methods

Formation of the Pyrrolidine Core

The pyrrolidine ring is typically synthesized via cyclization reactions involving amino alcohols or amino acids as precursors. This step establishes the nitrogen-containing heterocyclic framework essential for the compound.

Introduction of the Diphenylmethyl Group

The diphenylmethyl group is introduced through a nucleophilic substitution reaction. This involves reacting diphenylmethyl halides with a suitable base to attach the group to the pyrrolidine core.

Protection with Trimethylsilyl Ether

To achieve the final structure, the hydroxyl group on the pyrrolidine ring is protected using trimethylsilyl chloride in the presence of a base such as imidazole or pyridine. This step ensures the stability and reactivity of the compound in subsequent applications.

Specific Synthesis Route Using Chiral Precursors

Starting Material

The synthesis often begins with (R)-(+)-α,α-diphenylprolinol, a chiral precursor that ensures enantiomeric purity.

Silylation Reaction

  • Reagents : Trimethylsilyl triflate (TMSOTf) and anhydrous dichloromethane.
  • Conditions : The reaction is conducted under anhydrous conditions to prevent hydrolysis of the silyl ether.
  • Mechanism : The hydroxyl group of (R)-(+)-α,α-diphenylprolinol reacts with TMSOTf to form the trimethylsilyl ether derivative.

Purification

The product is purified using column chromatography with silica gel and solvent gradients (e.g., dichloromethane/methanol) to isolate the desired enantiomer in high purity.

Industrial-Scale Production

Optimization for Yield and Purity

Industrial methods employ automated reactors and continuous flow systems to maximize yield and ensure reproducibility. Key parameters include:

Advanced Purification Techniques

Techniques such as crystallization and preparative chromatography are used on a large scale to achieve high-purity products suitable for research applications.

Reaction Conditions Table

Step Reagents & Catalysts Solvent Conditions Notes
Pyrrolidine formation Amino alcohol or amino acid - Cyclization Establishes pyrrolidine core
Diphenylmethyl addition Diphenylmethyl halide, base Anhydrous solvent Nucleophilic substitution Introduces diphenylmethyl group
Silylation Trimethylsilyl chloride, imidazole Dichloromethane Anhydrous, low temp Protects hydroxyl group

Notes on Reaction Optimization

  • Solvent Selection : Non-polar solvents like dichloromethane are preferred for silylation to avoid side reactions.
  • Temperature Control : Low temperatures are critical during silylation to maintain stereochemical integrity.
  • Purity Analysis : Optical rotation ([α]22/D +52±5°, c = 1 in chloroform) confirms enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

®-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diphenyl(trimethylsilyl)phosphine oxide, while reduction can produce different pyrrolidine derivatives.

Scientific Research Applications

®-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Silyl Groups

(a) (R)-2-[Diphenyl[[trisisopropylsilyl]oxy]methyl]pyrrolidine
  • Molecular formula: C₂₆H₃₉NOSi (MW: 409.7 g/mol) .
  • Key differences: Silyl group: Trisisopropylsilyl (TIPS) vs. trimethylsilyl (TMS). Stability: TIPS is more resistant to hydrolysis than TMS, expanding utility in aqueous conditions .
  • Applications : Used in reactions where TMS derivatives are insufficiently stable.
(b) tert-Butyl 3-cyano-3-((trimethylsilyl)oxy)pyrrolidine-1-carboxylate
  • Molecular formula : C₁₅H₂₆N₂O₃Si (MW: 334.47 g/mol) .
  • Key differences: Functional groups: Cyano and tert-butyl carbamate substituents alter electronic properties. Reactivity: The electron-withdrawing cyano group may reduce nucleophilicity compared to the diphenyl-TMS derivative.
  • Applications : Primarily in peptide synthesis and as a protected intermediate .

Enantiomeric Counterpart: (S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine

  • Structural similarity : Mirror-image stereochemistry at the pyrrolidine chiral center .
  • Impact on catalysis :
    • Produces enantiomeric products in asymmetric reactions. For example, in fluorinations, (R)-configured catalysts yield opposite diastereoselectivity compared to (S)-forms .
  • Example : In diastereoselective fluorination using NFSI, (R)-209 catalyst achieved higher selectivity (dr >20:1) than its (S)-counterpart .

Compounds with Alternative Backbones

5-Ethyl 2-methyl 4-(4-(tert-butyl)phenyl)-3,3-dicyano-2-(2-methoxy-2-oxoethyl)pyrrolidine-2,5-dicarboxylate
  • Structure: Features dicyano and ester groups on the pyrrolidine ring .
  • Applications : Specialized in medicinal chemistry for constructing polyfunctionalized pyrrolidines .

Comparative Data Table

Property (R)-TMS-Pyrrolidine (R)-TIPS-Pyrrolidine (S)-TMS-Pyrrolidine tert-Butyl Cyano Derivative
Molecular weight (g/mol) 325.52 409.7 325.52 334.47
Silyl group TMS TIPS TMS TMS
Optical rotation ([α]D) +52° (R) Not reported -52° (S) Not reported
Diastereoselectivity (dr) >20:1 (fluorination) Not reported <5:1 (fluorination) Not applicable
Stability Moderate (TMS hydrolysis-prone) High (TIPS resistant) Moderate High (protected cyano)
Primary application Aldol, fluorination, spiro synthesis Stable-phase catalysis Mirror-image reactions Peptide intermediates

Biological Activity

(R)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine is a chiral organic compound with significant potential in various biological and chemical applications. Its unique structure, featuring a pyrrolidine ring and a trimethylsilyl group, allows it to act as an effective catalyst in asymmetric synthesis, particularly in the development of pharmaceuticals and biologically relevant compounds. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and its implications in medicinal chemistry.

  • Molecular Formula : C_{19}H_{25}NO_{2}Si
  • Molecular Weight : Approximately 367.6 g/mol
  • Structure : Characterized by a chiral center, which imparts unique stereochemical properties.

This compound operates primarily through its interaction with specific molecular targets. It can act as a chiral Brønsted acid catalyst, facilitating proton donation while maintaining stereochemical integrity. This property is crucial for reactions requiring high stereoselectivity, particularly in synthesizing compounds related to amyloid β-peptide, which is implicated in Alzheimer's disease.

Catalytic Applications

The compound has shown promise as a catalyst in various organic reactions, including:

  • Asymmetric Synthesis : It enhances the yield and selectivity of enantiomeric products.
  • Chiral Solvating Agent : It assists in determining the enantiomeric composition of chiral carboxylic acids through NMR analysis.

Case Studies

  • Amyloid β-Peptide Synthesis : Research indicates that this compound can catalyze reactions leading to compounds associated with amyloid β-peptide, suggesting potential therapeutic applications in neurodegenerative diseases.
  • Organocatalysis in Drug Development : The compound has been utilized as a chiral building block for synthesizing complex organic molecules, demonstrating its utility in pharmaceutical chemistry.

Research Findings

StudyFindings
The compound acts as an efficient organocatalyst for asymmetric reactions, enhancing reaction pathways and selectivity.
Demonstrated potential in synthesizing biologically relevant compounds with implications for therapeutic applications.
Explored the interactions with biomolecules, highlighting its role in influencing reaction pathways.

Q & A

Q. What are the optimized synthetic routes for preparing (R)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine?

The compound can be synthesized via silylation of (R)-(+)-α,α-diphenylprolinol using trimethylsilyl triflate. This method achieves a high yield (~99%) under mild conditions, typically in anhydrous dichloromethane at room temperature. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of prolinol is replaced by the trimethylsilyloxy moiety. Purification involves column chromatography with hexane/ethyl acetate gradients .

Q. How is this compound structurally characterized in academic research?

Key characterization methods include:

  • Specific Optical Rotation (SOR) : Reported as -67° (c = 3 in chloroform), confirming chirality .
  • Melting Point : 77–80°C, consistent with crystalline purity .
  • NMR Spectroscopy : 1^1H and 13^13C NMR verify the pyrrolidine backbone and trimethylsilyl group integration .

Q. What is the role of this compound as an organocatalyst in fluorination reactions?

The (R)-configured catalyst is employed in diastereoselective fluorination of β-keto esters or aldehydes. For example, in Scheme 47 (Xu et al.), it facilitates fluorination using NFSI as the reagent in methyl t-butyl ether (MTBE), achieving diastereoselective ratios up to 95:5. The catalyst’s chiral environment directs fluorine addition to the β-position of carbonyl substrates .

Advanced Research Questions

Q. How can diastereoselectivity be optimized when using this catalyst in fluorination?

Variables influencing selectivity include:

  • Solvent Choice : MTBE enhances steric control compared to polar solvents.
  • Catalyst Loading : 10–20 mol% typically balances efficiency and cost.
  • Substrate Structure : Bulky substituents on the carbonyl compound improve selectivity by restricting transition-state geometries. Comparative studies show the (R)-enantiomer outperforms the (S)-form in fluorination reactions .

Q. What experimental contradictions arise when varying reaction conditions for nitroenone synthesis?

In nitroenone preparation (Scheme 10), conflicting outcomes occur with different catalysts and solvents:

  • Acetic Anhydride at 120–130°C : Favors nitroenone formation but risks decomposition.
  • Al2_2O3_3 in CH2_2Cl2_2 : Yields lower diastereoselectivity due to heterogeneous catalysis.
  • 4-Nitrobenzoic Acid in CH2_2Cl2_2 : Improves yields but complicates purification. These contradictions highlight the need for substrate-specific optimization .

Q. How do structural modifications of the pyrrolidine catalyst affect its performance?

Analogues with substituents like 3,5-bis(trifluoromethyl)phenyl or naphthyl groups (e.g., compounds 13 and 14 in Scheme 47) alter steric and electronic properties:

  • Electron-Withdrawing Groups : Enhance electrophilic activation of carbonyl substrates.
  • Bulky Aryl Groups : Improve enantioselectivity but reduce reaction rates. Such modifications guide rational catalyst design for target transformations .

Q. What analytical methods resolve discrepancies in reported diastereoselective ratios?

Discrepancies often stem from:

  • Chromatographic Artifacts : Use chiral HPLC (e.g., Chiralpak AD-H column) to validate ratios.
  • NMR Analysis : 19^{19}F NMR quantifies diastereomers directly in crude mixtures.
  • Crystallographic Data : Single-crystal X-ray diffraction confirms absolute configurations .

Methodological Tables

Q. Table 1. Comparative Diastereoselectivity in Fluorination Reactions

SubstrateCatalyst (mol%)SolventDiastereomeric Ratio (dr)Reference
Protected leucine(R)-209 (10)MTBE95:5
β-Keto ester(S)-209 (15)THF80:20
Nitroacetone(R)-209 (20)CH2_2Cl2_288:12

Q. Table 2. Synthesis Yields Under Varied Conditions

Starting MaterialReagentYield (%)Purity (%)Reference
(R)-prolinolTrimethylsilyl triflate99>99
(S)-prolinolTMSCl8595

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine
Reactant of Route 2
Reactant of Route 2
(R)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine

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